molecular formula C15H20N2O3 B5914777 N'-(cyclopentylacetyl)-2-methoxybenzohydrazide

N'-(cyclopentylacetyl)-2-methoxybenzohydrazide

Cat. No.: B5914777
M. Wt: 276.33 g/mol
InChI Key: ONMYSGHUYYDOSN-UHFFFAOYSA-N
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Description

N’-(cyclopentylacetyl)-2-methoxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a cyclopentylacetyl group attached to a 2-methoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclopentylacetyl)-2-methoxybenzohydrazide typically involves the reaction of 2-methoxybenzoic acid hydrazide with cyclopentylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of N’-(cyclopentylacetyl)-2-methoxybenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(cyclopentylacetyl)-2-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The hydrazide group can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-(cyclopentylacetyl)-2-methoxybenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(cyclopentylacetyl)-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N’-(cyclopentylacetyl)-2-methoxybenzohydrazide: can be compared with other hydrazides, such as N’-(phenylacetyl)-2-methoxybenzohydrazide or N’-(cyclohexylacetyl)-2-methoxybenzohydrazide.

    Unique Features: The presence of the cyclopentylacetyl group distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.

Uniqueness

The unique structural features of N’-(cyclopentylacetyl)-2-methoxybenzohydrazide, such as the cyclopentylacetyl group, contribute to its distinct reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N'-(2-cyclopentylacetyl)-2-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-13-9-5-4-8-12(13)15(19)17-16-14(18)10-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMYSGHUYYDOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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